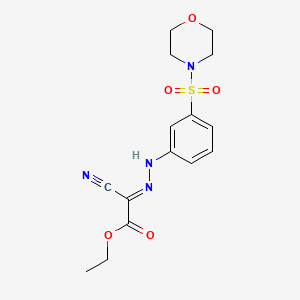
4-Ethylphenylsulfonylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethylphenylsulfonylethanol is a specialty product used in proteomics research . It has a molecular formula of C10H14O3S and a molecular weight of 214.28 .
Molecular Structure Analysis
4-Ethylphenylsulfonylethanol contains a total of 28 bonds. There are 14 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, 1 primary alcohol, and 1 sulfone .Chemical Reactions Analysis
While specific chemical reactions involving 4-Ethylphenylsulfonylethanol are not available, it’s important to note that the presence of functional groups like hydroxyl and sulfone could potentially participate in various chemical reactions .Aplicaciones Científicas De Investigación
Biofuel Production Catalyst
A study highlights the use of benzenesulfonic acid-functionalized hydrophobic mesoporous biochar as an efficient catalyst for biofuel production. This novel catalyst demonstrates superior performance in esterification reactions for biodiesel synthesis and alkylation reactions for high-density biofuel production, showcasing a higher conversion rate and catalytic efficiency compared to traditional catalysts (Huang Li et al., 2019).
Nucleoside Phosphorylation
Research introduces a new phosphorylating agent for the efficient phosphorylation of nucleosides, a crucial step in nucleotide and DNA synthesis. This agent shows excellent yields in phosphorylation, indicating potential applicability in nucleoside, nucleotide chemistry, and biomolecule phosphorylation such as carbohydrates and amino acids (M. Taktakishvili & V. Nair, 2000).
Enantioselective Synthesis
A study on the stereoselective synthesis of optical isomers of ethyl 4-chloro-3-hydroxybutyrate, a precursor to pharmacologically valuable products like L-carnitine, using a microfluidic chip reactor. This method provides an alternative to traditional enzymatic reactions, offering high enantioselectivity and conversion rates (P. Kluson et al., 2019).
MMP2 Inhibition Study
Investigation into the inhibition mechanism of matrix metalloproteinase 2 (MMP2) by (4-Phenoxyphenylsulfonyl)methylthiirane, a selective inhibitor. This study uses computational methods to examine the energetics of the deprotonation-induced ring-opening of the sulfoxide analogue of the inhibitor, offering insights into the development of more effective MMP2 inhibitors (Peng Tao et al., 2010).
Drug Metabolism
A report on the application of biocatalysis to drug metabolism, specifically for the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This approach enables the production of significant quantities of metabolites for structural characterization, aiding in the understanding of drug metabolism (M. Zmijewski et al., 2006).
Safety and Hazards
Direcciones Futuras
While specific future directions for 4-Ethylphenylsulfonylethanol are not available, it’s worth noting that the compound is used in proteomics research . This suggests that it could play a role in future studies exploring protein structures and functions. Additionally, the development of new synthetic methods and applications for similar compounds is a topic of ongoing research .
Propiedades
IUPAC Name |
2-(4-ethylphenyl)sulfonylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3S/c1-2-9-3-5-10(6-4-9)14(12,13)8-7-11/h3-6,11H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOMBSAYCCJMBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-4-(Dimethylamino)-N-[[3-fluoro-4-(N-methylanilino)phenyl]methyl]but-2-enamide](/img/structure/B2609895.png)

![(3-Amino-6-pyridin-3-ylthieno[2,3-b]pyridin-2-yl)-(4-fluorophenyl)methanone](/img/structure/B2609898.png)



![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide](/img/structure/B2609902.png)


![(2E)-3-[2-(benzyloxy)phenyl]prop-2-enoic acid](/img/structure/B2609908.png)


